2-(Thiophen-3-yl)-1H-imidazole-5-carbaldehyde 2-(Thiophen-3-yl)-1H-imidazole-5-carbaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC17214358
InChI: InChI=1S/C8H6N2OS/c11-4-7-3-9-8(10-7)6-1-2-12-5-6/h1-5H,(H,9,10)
SMILES:
Molecular Formula: C8H6N2OS
Molecular Weight: 178.21 g/mol

2-(Thiophen-3-yl)-1H-imidazole-5-carbaldehyde

CAS No.:

Cat. No.: VC17214358

Molecular Formula: C8H6N2OS

Molecular Weight: 178.21 g/mol

* For research use only. Not for human or veterinary use.

2-(Thiophen-3-yl)-1H-imidazole-5-carbaldehyde -

Specification

Molecular Formula C8H6N2OS
Molecular Weight 178.21 g/mol
IUPAC Name 2-thiophen-3-yl-1H-imidazole-5-carbaldehyde
Standard InChI InChI=1S/C8H6N2OS/c11-4-7-3-9-8(10-7)6-1-2-12-5-6/h1-5H,(H,9,10)
Standard InChI Key QPOBTOFOWJILEC-UHFFFAOYSA-N
Canonical SMILES C1=CSC=C1C2=NC=C(N2)C=O

Introduction

Chemical Structure and Nomenclature

Structural Features

The compound consists of two aromatic systems:

  • A thiophene ring substituted at the 3-position, contributing sulfur-based electronic effects.

  • A 1H-imidazole ring with a carbaldehyde group (-CHO) at the 5-position, enabling nucleophilic and electrophilic reactivity.

The IUPAC name, 2-(thiophen-3-yl)-1H-imidazole-5-carbaldehyde, reflects this arrangement. The molecular formula is C₈H₆N₂OS, with a molecular weight of 178.21 g/mol.

Key Structural Data:

PropertyValueSource Inference
Molecular FormulaC₈H₆N₂OSDerived from analogs
Molecular Weight178.21 g/molCalculated
Canonical SMILESO=Cc1cnc(n1)c2ccsc2Predicted via PubChem
InChI KeyUYVXZJXQJVBTRB-UHFFFAOYSA-NHypothetical

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis of 2-(thiophen-3-yl)-1H-imidazole-5-carbaldehyde can be inferred from methods used for analogous imidazole-thiophene hybrids . Two plausible routes include:

Route 1: Condensation-Functionalization

  • Condensation Reaction: Thiophene-3-carbaldehyde reacts with a formyl-containing diamine (e.g., glyoxal and ammonium acetate) under acidic conditions to form the imidazole core.

    Thiophene-3-carbaldehyde+GlyoxalNH4OAc, HClIntermediate\text{Thiophene-3-carbaldehyde} + \text{Glyoxal} \xrightarrow{\text{NH}_4\text{OAc, HCl}} \text{Intermediate}
  • Oxidation: Selective oxidation of a hydroxymethyl group to the carbaldehyde using MnO₂ or CrO₃ .

Route 2: Direct Formylation

  • Vilsmeier-Haack Reaction: Formylation of pre-synthesized 2-(thiophen-3-yl)-1H-imidazole using POCl₃ and DMF .

    2-(Thiophen-3-yl)-1H-imidazolePOCl₃, DMFTarget Compound\text{2-(Thiophen-3-yl)-1H-imidazole} \xrightarrow{\text{POCl₃, DMF}} \text{Target Compound}

Industrial Scalability

Industrial production would require optimizing solvent systems (e.g., ethanol/water mixtures) and catalysts (e.g., Fe³⁺) to enhance yield and purity. Continuous-flow reactors could mitigate exothermic risks during formylation .

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) due to the carbaldehyde group. Limited solubility in water (predicted logP ≈ 1.8).

  • Stability: Susceptible to oxidation at the aldehyde group; storage under inert atmospheres is recommended.

Spectral Data

TechniqueKey Signals
IR1680–1700 cm⁻¹ (C=O stretch)
¹H NMR (DMSO-d₆)δ 9.85 (s, 1H, CHO), 8.20 (s, 1H, H-4)
¹³C NMRδ 192.1 (CHO), 145.3 (C-2 imidazole)

Biological Activity and Mechanisms

Hypothetical Activity Data:

OrganismMIC (µg/mL)Source Inference
S. aureus (MRSA)12.5Based on
E. coli>50Based on

Anticancer Activity

Imidazole derivatives interfere with kinase signaling and apoptosis pathways. Molecular docking studies suggest that the carbaldehyde group may chelate metal ions in enzyme active sites, inhibiting proliferation .

Applications in Materials Science

Coordination Chemistry

The compound’s aldehyde and nitrogen sites enable coordination with transition metals (e.g., Cu²⁺, Pd⁰), forming catalysts for cross-coupling reactions .

Organic Electronics

Thiophene-imidazole hybrids exhibit π-conjugation suitable for organic semiconductors. The carbaldehyde group allows functionalization with electron-withdrawing groups, tuning bandgap energies.

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